4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with methylamine and formaldehyde under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency. The use of continuous flow reactors can also be employed to enhance the scalability of the process. Purification steps such as crystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Shares the trifluoromethylphenyl group but differs in the core structure.
2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring instead of a triazine ring.
Various trifluoromethylated compounds: These compounds share the trifluoromethyl group, which imparts similar chemical properties.
Uniqueness
4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one is unique due to its specific combination of functional groups and its triazine core. This structure provides distinct reactivity and biological activity compared to other similar compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
4-amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4OS/c1-7-10(20)19(16)11(18-17-7)21-6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJOFOVLWRUIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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